N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine
Description
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine is a synthetic organic compound characterized by a benzothiazole core substituted with a pyrrole ring at the 2-position and an L-alanine residue linked via a carbonyl group at the 6-position. The compound (CAS: 1291831-57-6) is cataloged under the identifier QY-8178 in commercial chemical databases, with a reported purity of 95% . It is primarily utilized in research settings for structural and biochemical studies, though its commercial availability has been listed as "discontinued" in some sources .
Properties
IUPAC Name |
(2S)-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9(14(20)21)16-13(19)10-4-5-11-12(8-10)22-15(17-11)18-6-2-3-7-18/h2-9H,1H3,(H,16,19)(H,20,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGKCJLLNFNGHY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine typically involves multiple steps
Biological Activity
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine, a compound with the molecular formula C₁₅H₁₃N₃O₃S and a molecular weight of 315.35 g/mol, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃S |
| Molecular Weight | 315.35 g/mol |
| CAS Number | 1291831-57-6 |
| Hazard Classification | Irritant |
The compound is synthesized from the reaction of L-alanine with a benzothiazole derivative, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that certain benzothiazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities. The structural similarity of this compound to other active compounds suggests potential effectiveness against various pathogens. Research has shown that similar compounds can inhibit bacterial growth and exhibit antifungal activity, making them candidates for further investigation in antimicrobial therapy .
Neuroprotective Effects
Neurotoxicity studies involving related benzothiazole compounds have indicated potential neuroprotective effects. These compounds were evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may offer similar benefits .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspases.
- Antioxidant Activity : It could enhance cellular antioxidant defenses, thereby protecting against oxidative damage.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
Study 1: Anticancer Efficacy
In a study published in 2008, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity. Among these, a compound structurally related to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines and inducing apoptosis through caspase activation .
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of benzothiazole derivatives against multiple strains of bacteria and fungi. The results indicated that compounds with structural components similar to this compound exhibited significant inhibitory effects on microbial growth, highlighting their potential as therapeutic agents in infectious diseases .
Scientific Research Applications
Biological Activities
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine has been investigated for various biological activities:
Anticancer Activity
Research has indicated that compounds containing benzothiazole moieties exhibit anticancer properties. The specific structure of this compound may enhance its ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression.
Antimicrobial Properties
Studies have shown that derivatives of benzothiazole can possess antimicrobial activity. This compound's structure suggests it may be effective against various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound's ability to interact with specific enzymes could make it useful in developing inhibitors for enzymes linked to diseases such as diabetes and hypertension. Its structural features may allow it to bind effectively to the active sites of these enzymes.
Drug Development
The unique structural attributes of this compound position it as a promising lead compound in drug discovery programs:
- Cancer Therapeutics : Due to its potential anticancer properties, it could serve as a scaffold for designing novel anticancer drugs.
- Antimicrobial Agents : Its antimicrobial properties warrant further investigation for use in treating infections resistant to conventional antibiotics.
- Enzyme Modulators : The compound could be explored as an enzyme inhibitor in metabolic diseases, providing a pathway for therapeutic interventions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The compound belongs to a broader class of benzothiazole and thiazole derivatives functionalized with pyrrole rings and amino acid conjugates. Key analogs include:
*Example 82 is a patented analog with a quinoline scaffold and distinct pharmacological targeting .
Key Observations:
- Core Heterocycle: QY-8178 features a benzothiazole ring, while analogs like QZ-8512 and QZ-5396 utilize a simpler thiazole core.
- Functional Groups : The L-alanine conjugate in QY-8178 introduces chirality and hydrogen-bonding capacity, differentiating it from carboxylic acid or acetic acid derivatives (QZ-8512, QZ-5396).
- Biological Relevance : Patent examples (e.g., Example 82 ) highlight that pyrrole-thiazole/benzothiazole hybrids are frequently explored as kinase inhibitors or enzyme modulators, though specific data for QY-8178 remain undisclosed.
Physicochemical and Spectral Properties
- Solubility: Thiazole- and benzothiazole-carboxylic acids (QZ-8512, QZ-5396) are typically polar and water-soluble at physiological pH. QY-8178’s L-alanine moiety may enhance aqueous solubility compared to non-amino acid conjugates.
- Chirality : The L-alanine group introduces a chiral center, necessitating enantioselective synthesis or resolution techniques. This contrasts with achiral analogs like QZ-8512 .
Research and Patent Landscape
- Pharmacological Potential: Compounds like Example 82 and those in demonstrate that pyrrole-benzothiazole hybrids are prioritized in drug discovery for their dual heterocyclic pharmacophores. QY-8178’s amino acid conjugate may target peptide-binding domains or transporters.
- Structural Insights : The absence of published crystal structures for QY-8178 contrasts with related compounds (e.g., N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine in ), underscoring the need for further structural characterization.
Q & A
Q. What are the common synthetic routes for N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine, and how are intermediates characterized?
Methodological Answer:
- Enaminone-Based Synthesis : Start with L-aspartic acid derivatives (e.g., N-benzyloxycarbonylaspartic acid-1-benzyl ester). Couple with Meldrum’s acid to form intermediates, followed by cyclocondensation with hydrazine derivatives to yield pyrazolylalanine analogs. Deprotection via catalytic hydrogenation provides the final compound .
- Key Steps :
- Coupling with Meldrum’s acid (yield: ~66% over two steps).
- Cyclocondensation with substituted hydrazines (yield: 56–94%).
- Characterization of intermediates via NMR, HPLC, and mass spectrometry .
Q. How is the stability of this compound assessed under varying experimental conditions?
Methodological Answer:
- Factors Influencing Stability :
- pH : Perform stability studies in buffers (pH 2–9) using HPLC to monitor degradation.
- Temperature : Accelerated stability testing at 40°C, 60°C, and 80°C over 1–4 weeks .
- Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) .
- Storage Recommendations : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can contradictory data in synthetic yields (e.g., 56% vs. 94%) be systematically analyzed?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial design to test variables:
- Case Study : shows lower yields (56%) with electron-withdrawing hydrazine substituents due to steric hindrance. DOE can identify optimal substituent groups .
Q. What computational strategies are used to predict reactivity or biological activity of this compound?
Methodological Answer:
Q. How are catalytic mechanisms elucidated for reactions involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Spectroscopic Trapping : Use in situ IR or NMR to detect intermediates (e.g., enaminone adducts) during catalysis .
- Case Study : Asymmetric catalysis with chiral Rh-carboxamide catalysts (similar to ) can be adapted for enantioselective synthesis .
Q. What methodologies resolve discrepancies in biological activity data (e.g., antimicrobial vs. anticancer results)?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
